Benzothiazole, 2-[[(3-phenyl-2-propynyl)oxy]methyl]-
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Overview
Description
Benzothiazole, 2-[[(3-phenyl-2-propynyl)oxy]methyl]-: is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminothiophenol with various aldehydes, ketones, acids, or acyl chlorides . For the specific compound Benzothiazole, 2-[[(3-phenyl-2-propynyl)oxy]methyl]-, the synthetic route may involve the reaction of 2-aminothiophenol with 3-phenyl-2-propynyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and the use of recyclable catalysts are common . For instance, the condensation reaction can be catalyzed by iodine in dimethyl sulfoxide (DMSO) under mild conditions .
Chemical Reactions Analysis
Types of Reactions: Benzothiazole derivatives undergo various chemical reactions, including:
Oxidation: Using reagents like phenyl iodonium bis(trifluoroacetate) (PIFA) under microwave conditions.
Reduction: Typically involves hydrogenation reactions using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: PIFA in microwave conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation of 2-aminothiophenol with aldehydes yields 2-substituted benzothiazoles .
Scientific Research Applications
Chemistry: Benzothiazole derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry .
Biology: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, antioxidant, and anticancer properties .
Medicine: In medicinal chemistry, benzothiazole derivatives are investigated for their potential as therapeutic agents for diseases such as cancer, tuberculosis, and neurodegenerative disorders .
Industry: Industrially, benzothiazole derivatives are used as vulcanization accelerators in rubber production, antioxidants, and corrosion inhibitors .
Mechanism of Action
The mechanism of action of benzothiazole derivatives varies depending on their specific structure and target. Generally, these compounds interact with biological macromolecules such as enzymes, receptors, and DNA . For instance, some benzothiazole derivatives inhibit the enzyme topoisomerase, leading to anticancer effects . Others may act as enzyme inhibitors or receptor agonists/antagonists .
Comparison with Similar Compounds
- 2-Aminobenzothiazole
- 2-Mercaptobenzothiazole
- 2-Phenylbenzothiazole
Comparison: Benzothiazole, 2-[[(3-phenyl-2-propynyl)oxy]methyl]- is unique due to the presence of the 3-phenyl-2-propynyl group, which imparts distinct chemical and biological properties . Compared to other benzothiazole derivatives, it may exhibit enhanced biological activity or different reactivity patterns due to this unique substituent .
Properties
CAS No. |
501328-48-9 |
---|---|
Molecular Formula |
C17H13NOS |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
2-(3-phenylprop-2-ynoxymethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C17H13NOS/c1-2-7-14(8-3-1)9-6-12-19-13-17-18-15-10-4-5-11-16(15)20-17/h1-5,7-8,10-11H,12-13H2 |
InChI Key |
RAOCYJKSXYKMLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CCOCC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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